molecular formula C11H12FNO2 B8770476 3,4-Diethoxy-2-fluorobenzonitrile

3,4-Diethoxy-2-fluorobenzonitrile

Cat. No.: B8770476
M. Wt: 209.22 g/mol
InChI Key: JZMHDSPRSZACFN-UHFFFAOYSA-N
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Description

3,4-Diethoxy-2-fluorobenzonitrile (CAS Registry Number: 756840-04-7) is an organic compound with the molecular formula C 11 H 12 FNO 2 and a molecular weight of 209.22 g/mol [ citation:1 ]. This substituted benzonitrile features a fluorine atom and two ethoxy groups on its aromatic ring, contributing to its distinct physicochemical properties. Its structure is represented by the SMILES notation CCOc1c(F)c(ccc1OCC)C#N [ citation:1 ]. Calculated properties for this compound include a density of approximately 1.146 g/cm³, a boiling point of about 290.99 °C at 760 mmHg, and a flash point of 129.79 °C [ citation:1 ]. The presence of both the strong electron-withdrawing nitrile group and the fluorine atom makes this molecule a potential building block in nucleophilic aromatic substitution (S N Ar) chemistry, a key reaction in constructing complex molecules for pharmaceuticals and materials science [ citation:7 ]. Fluorinated benzonitriles, in general, serve as versatile intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and active pharmaceutical ingredients (APIs) [ citation:5 ]. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

3,4-diethoxy-2-fluorobenzonitrile

InChI

InChI=1S/C11H12FNO2/c1-3-14-9-6-5-8(7-13)10(12)11(9)15-4-2/h5-6H,3-4H2,1-2H3

InChI Key

JZMHDSPRSZACFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C#N)F)OCC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3,4-Diethoxy-2-fluorobenzonitrile has shown promise in the development of pharmaceuticals due to its structural features that allow for biological activity.

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of fluorobenzonitriles have been tested against various cancer cell lines, demonstrating inhibition of cell growth and proliferation. The National Cancer Institute (NCI) has evaluated several analogs for their efficacy against different types of cancer, showing promising results with average growth inhibition rates exceeding 50% in certain cases .
  • Targeting Enzymes and Receptors : The compound's ability to interact with specific enzymes and receptors makes it a candidate for further investigation as an inhibitor of tyrosine kinases, which are crucial in cancer signaling pathways .

Material Science

In material science, this compound can be utilized in the synthesis of advanced materials due to its unique chemical structure.

  • Synthesis of Polymers : The compound can serve as a building block for creating polymers with enhanced thermal and mechanical properties. Its fluorinated nature can improve the stability and performance of polymeric materials under various conditions .

Agrochemicals

The compound's structural characteristics lend themselves to potential applications in agrochemicals.

  • Pesticide Development : Fluorinated compounds are known for their increased biological activity and stability. Research indicates that this compound could be explored for developing new pesticide formulations that are more effective against pests while being less harmful to non-target organisms .

Case Study 1: Anticancer Activity Assessment

In a study conducted by the NCI, this compound was subjected to a panel of over sixty cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against several types of cancer cells, particularly those associated with breast and lung cancers. The mean GI50 values were reported at approximately 15 μM, suggesting a potent effect on tumor growth inhibition .

Case Study 2: Synthesis of Novel Fluorinated Compounds

Researchers have successfully synthesized novel derivatives of this compound through various chemical reactions involving electrophilic aromatic substitution. These derivatives were tested for their biological activity, revealing enhanced properties compared to non-fluorinated counterparts. Such studies highlight the importance of fluorination in modifying the pharmacokinetic profiles of therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3,4-Diethoxy-2-fluorobenzonitrile with structurally related compounds, emphasizing substituent effects and applications:

Compound Name Substituents Key Functional Groups Applications/Notes References
This compound 3,4-diethoxy, 2-fluoro Nitrile, ethoxy, fluorine Pharmaceutical intermediate; agrochemical synthesis (inferred)
3,4-Difluoro-2-methoxybenzonitrile 3,4-difluoro, 2-methoxy Nitrile, methoxy, fluorine Requires medical consultation on exposure (SDS highlights hazards)
3,4-Diethoxyphenylacetonitrile 3,4-diethoxy, CH₂-CN Nitrile, ethoxy, methyl Fine chemical synthesis; steric effects due to methyl group
3,4-Difluoro-2-methylbenzonitrile 3,4-difluoro, 2-methyl Nitrile, methyl, fluorine Potential electronic effects from dual fluorine substitution
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) 3,4-dihydroxy, acrylic acid Hydroxyl, carboxylic acid Pharmacological research; antioxidant properties

Key Differences and Implications

Substituent Effects on Reactivity and Stability :

  • Ethoxy vs. Methoxy : The ethoxy groups in the target compound increase steric bulk and lipophilicity compared to methoxy in 3,4-Difluoro-2-methoxybenzonitrile. This may enhance membrane permeability in drug candidates but reduce aqueous solubility .
  • Fluorine Positioning : The single fluorine at the 2-position in the target compound contrasts with dual fluorines in 3,4-Difluoro-2-methoxybenzonitrile. Fluorine’s electron-withdrawing effect stabilizes the aromatic ring but may alter regioselectivity in substitution reactions .

Safety and Handling :

  • 3,4-Difluoro-2-methoxybenzonitrile’s safety data sheet (SDS) emphasizes the need for medical consultation upon exposure, suggesting similar nitriles may pose inhalation or dermal hazards. The target compound’s ethoxy groups could modulate toxicity, though direct data are lacking .

Applications :

  • Unlike caffeic acid (a natural antioxidant with hydroxyl groups), the target compound’s nitrile and fluorine substituents make it more suited for synthetic chemistry, such as Suzuki couplings or as a precursor to bioactive molecules .

Research Findings and Data Gaps

  • Synthetic Utility : Ethoxy and fluorine groups in benzonitriles are often leveraged in cross-coupling reactions. For example, 3,4-Diethoxyphenylacetonitrile’s methyl group adjacent to the nitrile may hinder certain reactions due to steric hindrance, whereas the target compound’s structure offers less steric resistance .
  • Biological Activity : Caffeic acid’s hydroxyl groups confer radical-scavenging activity, while the target compound’s nitrile and fluorine substituents may favor interactions with enzymatic targets (e.g., kinase inhibitors) .

Preparation Methods

Reaction Overview

The primary method involves replacing bromine in 1-bromo-3,4-diethoxy-2-fluorobenzene with a cyano group using copper cyanide (CuCN) under high-temperature conditions. This approach is widely documented in patents for industrial scalability.

Key Reaction:
1-Bromo-3,4-diethoxy-2-fluorobenzene+CuCNDMF, 155°C3,4-Diethoxy-2-fluorobenzonitrile\text{1-Bromo-3,4-diethoxy-2-fluorobenzene} + \text{CuCN} \xrightarrow{\text{DMF, 155°C}} \text{this compound}

Table 1: Cyanation Conditions and Yields

Starting MaterialReagentsSolventTemperatureTimeYieldReference
1-Bromo-3,4-diethoxy-2-fluorobenzeneCuCNDMF155°C3 h94.3%

Mechanism:

  • Nucleophilic Substitution: Bromine at position 1 is replaced by a cyanide ion via a copper-mediated pathway.

  • Solvent Role: DMF stabilizes the CuCN complex and facilitates the reaction at elevated temperatures.

Precursor Synthesis: 1-Bromo-3,4-Diethoxy-2-fluorobenzene

Bromination of 1,2-Diethoxy-3-fluorobenzene

The bromo precursor is synthesized by radical bromination using N-bromosuccinimide (NBS).

Key Reaction:
1,2-Diethoxy-3-fluorobenzene+NBSCH₃CN, RT1-Bromo-3,4-diethoxy-2-fluorobenzene\text{1,2-Diethoxy-3-fluorobenzene} + \text{NBS} \xrightarrow{\text{CH₃CN, RT}} \text{1-Bromo-3,4-diethoxy-2-fluorobenzene}

Table 2: Bromination Conditions and Yields

Starting MaterialBrominating AgentSolventConditionsYieldReference
1,2-Diethoxy-3-fluorobenzeneNBSCH₃CNIce cooling → RT96%

Procedure Details:

  • Radical Mechanism: NBS generates bromine radicals, which add to the aromatic ring without strict directing effects.

  • Purification: Distillation under reduced pressure (110–111°C/2 mmHg) isolates the product.

Alternative Synthetic Routes

Fluorination of Difluorobenzonitrile Derivatives

While less common, methods involving fluorination of diethoxy-substituted nitriles are explored. For example:

  • Starting with 3,4-Difluorobenzonitrile: Bromination at position 4 followed by substitution with a Grignard reagent (e.g., isopropyl magnesium chloride) and paraformaldehyde introduces ethoxy groups.

  • Limitations: Fluorination of pre-ethoxylated rings is challenging due to competing directing effects.

Critical Analysis of Methods

Advantages of CuCN Cyanation

  • High Yield: 94.3% yield achieved under optimized conditions.

  • Scalability: Suitable for industrial production due to simplicity and low catalyst loading.

Challenges and Considerations

  • Regioselectivity: Bromination relies on radical pathways, which may lead to byproducts in non-optimized systems.

  • Toxicity: Use of CuCN requires careful handling due to cyanide toxicity.

Data Tables and Research Findings

Table 3: Comparative Analysis of Methods

MethodKey StepsStrengthsLimitations
CuCN CyanationBromination → CyanationHigh yield, scalableToxic CuCN, high temperature
Grignard SubstitutionFluorination → Grignard reactionFlexible for complex intermediatesMulti-step, lower yields

Q & A

Q. Critical Parameters :

  • Temperature (excessive heat may degrade nitrile groups).
  • Solvent choice (DMF enhances nucleophilicity but may require rigorous drying).
  • Catalyst selection (e.g., 18-crown-6 ether for improved fluoride ion availability) .

Advanced: How can competing substitution pathways be minimized during alkoxylation of this compound?

Methodological Answer:
Competing pathways (e.g., di- vs. mono-alkoxylation) arise due to electronic and steric effects. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., nitrile) to prioritize substitution at specific positions .
  • Kinetic control : Employ lower temperatures (60–80°C) to favor mono-substitution.
  • Protecting groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) before alkoxylation .

Q. Comparison with Analogues :

CompoundNitrile Reactivity (Relative)
This compoundHigh (electron-rich ring)
3,5-Dichloro-4-fluorobenzonitrileModerate (electron-deficient)

Methodological: What strategies optimize multi-step synthesis yields for this compound?

Q. Answer :

  • Stepwise purification : Isolate intermediates (e.g., after fluorination) via column chromatography or crystallization.
  • AI-driven route planning : Use predictive tools (e.g., Reaxys/Pistachio models) to identify high-yield pathways and avoid side reactions .
  • Solvent selection : Use toluene for Friedel-Crafts steps or DCM for SNAr to improve solubility .

Q. Example Protocol :

Fluorinate 2-chloro-3,4-dinitrobenzonitrile using KF/18-crown-6 in DMF (85% yield) .

Ethoxylate with NaOEt in dry DMF at 80°C (72% yield).

Purify via recrystallization (ethanol/water).

Advanced: How can researchers resolve contradictions in reported reaction outcomes for similar fluoro-benzonitriles?

Methodological Answer :
Contradictions often stem from:

  • Impurity profiles : Use HPLC-MS to detect byproducts (e.g., de-ethoxy derivatives).
  • Reagent quality : Anhydrous solvents and freshly distilled NaOEt are critical .
  • Kinetic vs. thermodynamic control : Replicate conditions from conflicting studies to identify dominant pathways.

Case Study :
A reported 90% yield for alkoxylation vs. 60% in another study may arise from differences in solvent drying or catalyst loading. Systematic DOE (Design of Experiments) can isolate variables.

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